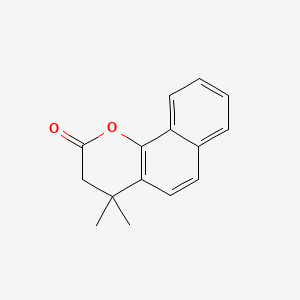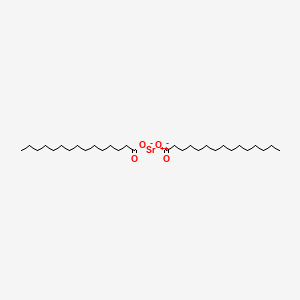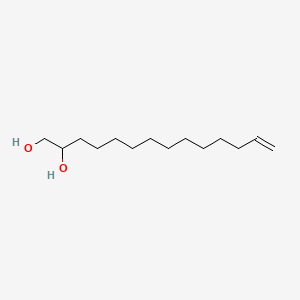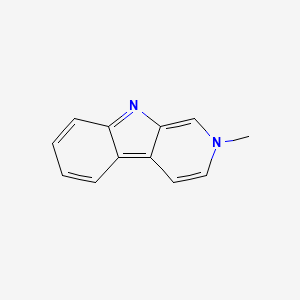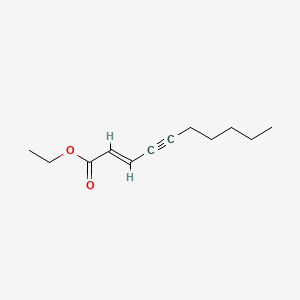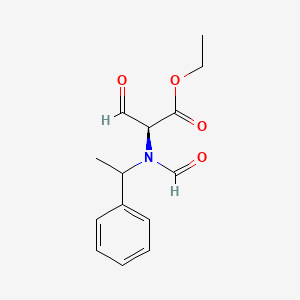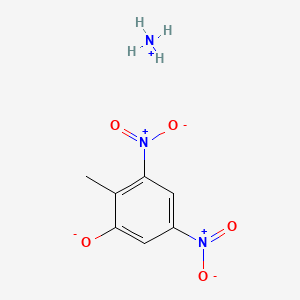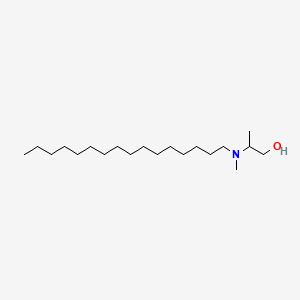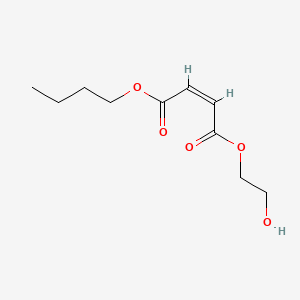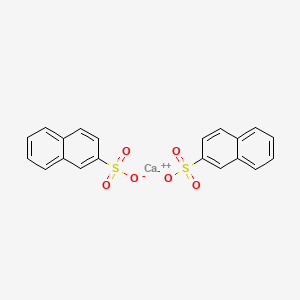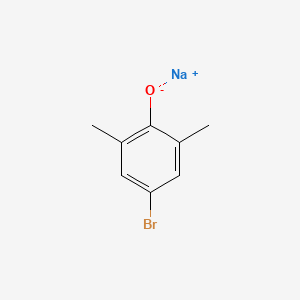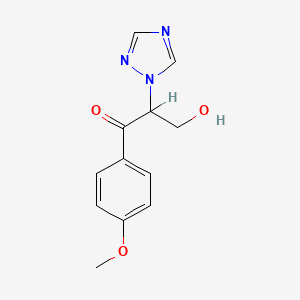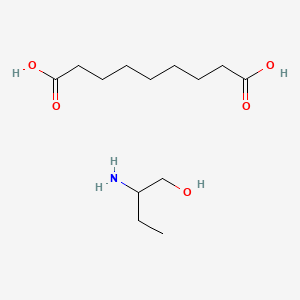
Einecs 300-578-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azelaic acid, compound with 2-aminobutan-1-ol, typically involves the reaction of azelaic acid with 2-aminobutan-1-ol. The reaction conditions often include controlled temperature and pH levels to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of reactant concentrations, temperature, and pressure to maximize yield and purity. The final product is then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Azelaic acid, compound with 2-aminobutan-1-ol, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Azelaic acid, compound with 2-aminobutan-1-ol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating skin conditions such as acne and rosacea.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of azelaic acid, compound with 2-aminobutan-1-ol, involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar applications in medicine and industry.
2-Aminobutan-1-ol: An amino alcohol used in various chemical synthesis processes.
Uniqueness
Azelaic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties derived from both azelaic acid and 2-aminobutan-1-ol. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
91672-01-4 |
|---|---|
Molekularformel |
C13H27NO5 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
2-aminobutan-1-ol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H11NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-2-4(5)3-6/h1-7H2,(H,10,11)(H,12,13);4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
PBCKWJLVNREVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)N.C(CCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


